molecular formula C17H16N4O3S B2825694 3-(1-(Quinoxaline-2-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione CAS No. 1795364-47-4

3-(1-(Quinoxaline-2-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione

Cat. No.: B2825694
CAS No.: 1795364-47-4
M. Wt: 356.4
InChI Key: AYQGSQNTZZTUGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(1-(Quinoxaline-2-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione” is a compound that contains a thiazolidine motif . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties .


Synthesis Analysis

Thiazolidine motifs can be synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .


Molecular Structure Analysis

The molecular structure of “this compound” can be determined using diverse spectroscopic techniques . These techniques can easily identify their main spectral features .


Chemical Reactions Analysis

The compound can be used in peptide coupling reactions due to the presence of an amine group . It is also amenable for linker attachment via reductive amination .

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of quinoxaline, including those containing thiazolidine-2,4-dione, exhibit significant antimicrobial activity. A study by El-Gendy et al. (1995) detailed the synthesis of some quinoxaline derivatives with indoline-2,3-dione or thiazolidinone residues, demonstrating growth inhibitory activity against several bacterial species, such as Staphylococcus aureus and Escherichia coli. These findings suggest potential use in developing new antimicrobial agents El-Gendy et al., 1995.

Anticancer Activity

Another significant area of application is in anticancer therapy. Ekbatani et al. (2018) synthesized novel quinoxaline derivatives containing N-substituted thiazolidine-2,4-dione and evaluated their antitumor activity against several cancer cell lines, including MCF7 (breast), NCI-H460 (lung), and SF-268 (CNS). The results showed promising anti-cancer activity, indicating the potential for these compounds to be developed further as cancer treatments Ekbatani et al., 2018.

Insecticidal Potential

Alanazi et al. (2022) conducted a study on novel quinoxaline derivatives for their insecticidal potential against Aphis craccivora. The research highlighted the synthesis of thiazolidinone derivatives via microwave irradiation and their successful application as toxicological agents against cowpea aphids. This study opens the door to environmentally friendly insecticides based on quinoxaline derivatives Alanazi et al., 2022.

Future Directions

The future directions for “3-(1-(Quinoxaline-2-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione” could involve developing multifunctional drugs and improving their activity . This compound could be a basic building block for making a protein degrader library .

Properties

IUPAC Name

3-[1-(quinoxaline-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S/c22-15-10-25-17(24)21(15)11-5-7-20(8-6-11)16(23)14-9-18-12-3-1-2-4-13(12)19-14/h1-4,9,11H,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYQGSQNTZZTUGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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